2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide
Description
This compound features a pyrrole ring substituted at the 1-position with a 2-cyano-3-methoxyphenyl group and at the 2-position with an N,N-dimethyl-2-oxoacetamide moiety. The dimethylacetamide group contributes to solubility and hydrogen-bonding capabilities, which are critical for molecular interactions in biological systems .
Properties
IUPAC Name |
2-[1-(2-cyano-3-methoxyphenyl)pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-18(2)16(21)15(20)13-7-5-9-19(13)12-6-4-8-14(22-3)11(12)10-17/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGYRDUKIUIEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide, a compound with a complex structure, has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.36 g/mol. The compound features a pyrrole ring, a cyano group, and a methoxyphenyl substituent, contributing to its reactivity and biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example:
- In vitro Studies : Compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The cytotoxic effects were assessed using MTS assays, revealing IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .
- Mechanism of Action : These compounds may exert their antitumor effects by interfering with DNA replication processes or by modulating signaling pathways involved in cell cycle regulation. For instance, some derivatives have been noted to inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria but may also provide insights into their effects on human cancer cells.
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties:
- Bacterial Inhibition : Similar pyrrole derivatives have demonstrated effectiveness against several bacterial strains. For example, in vitro studies indicated that these compounds could inhibit growth in both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Certain derivatives have shown antifungal activity, suggesting potential applications in treating fungal infections. The mechanism often involves disrupting cellular processes critical for microbial survival.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[1-(2-cyano-3-methylphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | Similar pyrrole and cyano groups | Antifungal activity |
| 2-[1-(3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide | Methoxy substitution on phenyl | Antibacterial properties |
| 2-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | Chlorine substitution | Potential anticancer activity |
| 2-[1-(5-bromo-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | Bromine substitution | Antimicrobial effects |
Case Studies
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A study involving the administration of pyrrole derivatives showed significant tumor reduction in xenograft models, highlighting their potential as anticancer agents .
- Infection Control : Clinical trials assessing the antimicrobial properties of similar compounds revealed effective inhibition of bacterial growth in patients with resistant infections.
Comparison with Similar Compounds
Structural Analogues
N-Pyrazole Derivatives
- Example: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Core Structure: Pyrazole ring substituted with chloro and cyano groups. Key Differences: Replaces pyrrole with pyrazole, a five-membered ring with two adjacent nitrogen atoms. Applications: Used in synthesizing insecticide derivatives (e.g., Fipronil) due to strong electrophilic properties .
Pyrrole-Based Acetamides
- Example: (R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide () Core Structure: Pyrrole ring linked to trifluoroacetamide and phenyl groups. Key Differences: Trifluoroacetamide group increases lipophilicity and metabolic stability compared to dimethylacetamide.
Indole Derivatives
Conformational and Crystallographic Insights
- Target Compound : Likely exhibits planar amide groups and rotational flexibility around the pyrrole-phenyl bond, similar to dichlorophenylacetamide derivatives (). Hydrogen-bonded dimers may form via N–H⋯O interactions, enhancing crystalline stability .
- Contrast with Dichlorophenylacetamide (): Steric effects from dichloro substituents force larger dihedral angles (54–77°) between aromatic rings, reducing planarity compared to the target compound’s methoxy-cyano system .
Q & A
Q. What are the key considerations for optimizing synthetic routes for 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide?
- Methodological Answer : Optimizing synthesis involves selecting appropriate substitution and condensation reactions. For example, highlights substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) followed by iron powder reduction in acidic media . Key parameters include:
- Catalyst selection : Use of triethylamine or other bases to enhance nucleophilic substitution.
- Temperature control : Mild conditions (~273 K) to prevent side reactions during condensation .
- Purification : Chromatography or crystallization to achieve >95% purity .
- Yield optimization : Adjust molar ratios (e.g., 1:1 for amine and cyanoacetic acid) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves conformational differences in asymmetric units, as seen in , which identified three distinct molecular conformations with dihedral angles ranging from 54.8° to 77.5° .
- NMR : ¹H/¹³C NMR detects electronic environments of the cyano, methoxy, and pyrrole groups. For example, the N,N-dimethyl acetamide moiety shows a singlet at δ ~3.0 ppm (¹H) .
- FT-IR : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and nitrile (C≡N) at ~2200 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms involving the cyano and methoxy substituents?
- Methodological Answer : Contradictions in regioselectivity or electronic effects (e.g., cyano vs. methoxy directing groups) can be addressed via:
- DFT calculations : Compare activation energies for possible reaction pathways. For instance, suggests cyano groups act as electrophiles in substitution reactions, while methoxy groups donate electron density via resonance .
- Molecular docking : Predict binding interactions if the compound is studied for biological activity (e.g., enzyme inhibition) .
- Data reconciliation : Cross-validate computational results with experimental kinetic data (e.g., rate constants for nitrile hydrolysis) .
Q. What strategies mitigate challenges in crystallizing this compound?
- Methodological Answer : Crystallization challenges arise from conformational flexibility (e.g., three distinct molecules in the asymmetric unit, as in ). Solutions include:
- Solvent selection : Use methylene chloride for slow evaporation, achieving crystals with R-factor <0.05 .
- Hydrogen bonding control : Introduce co-crystallizing agents (e.g., 2-aminobenzothiazole) to stabilize supramolecular assemblies .
- Temperature gradients : Gradual cooling from 323 K to 273 K to reduce lattice defects .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric effects : The 3-methoxy group on the phenyl ring creates steric hindrance, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to enhance selectivity .
- Electronic effects : The electron-withdrawing cyano group activates the pyrrole ring for electrophilic substitution. For example, bromination occurs preferentially at the pyrrole C-3 position .
- Table 1 : Reactivity Comparison in Cross-Coupling Reactions
| Reaction Type | Yield (%) | Preferred Position | Reference |
|---|---|---|---|
| Suzuki-Miyaura | 62 | Pyrrole C-5 | |
| Buchwald-Hartwig | 48 | Phenyl C-4 |
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or purity levels. Mitigation steps:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch purity (>98% by HPLC) .
- Meta-analysis : Compare IC₅₀ values across studies (e.g., reports IC₅₀ = 1.2 µM for EGFR inhibition, while similar compounds in show IC₅₀ = 3.4 µM) .
- Structural analogs : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate electronic effects .
Methodological Tables
Table 2 : Key Crystallographic Data (from )
| Parameter | Molecule A | Molecule B | Molecule C |
|---|---|---|---|
| Dihedral Angle (°) | 54.8 | 76.2 | 77.5 |
| N—H⋯O Bond Length (Å) | 2.89 | 2.91 | 2.93 |
| R-Factor | 0.042 | 0.039 | 0.041 |
Table 3 : Synthetic Yield Optimization (from and )
| Step | Yield (%) | Key Condition |
|---|---|---|
| Substitution Reaction | 85 | K₂CO₃, DMF, 80°C |
| Reduction | 92 | Fe, HCl, 60°C |
| Condensation | 78 | EDCI, RT, 12 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
